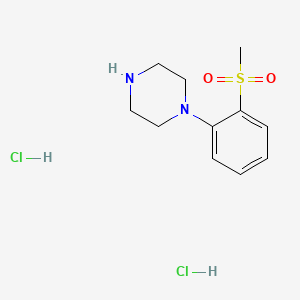

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride

Description

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride is a piperazine derivative featuring a phenyl ring substituted with a methanesulfonyl (-SO₂CH₃) group at the 2-position, forming a dihydrochloride salt. Piperazine derivatives are widely studied for their diverse pharmacological properties, including cardiovascular, neurological, and antiparasitic activities. The methanesulfonyl group enhances electrophilicity and may influence receptor binding or metabolic stability.

Properties

IUPAC Name |

1-(2-methylsulfonylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.2ClH/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCDWHVCZSMGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Methanesulfonyl Aniline with Bis(2-Chloroethyl)amine Hydrochloride

The primary method derives from analogous piperazine hydrochloride syntheses, where 2-methanesulfonyl aniline reacts with bis(2-chloroethyl)amine hydrochloride under solvent-free, high-temperature conditions.

Reaction Conditions:

-

Molar Ratio: 1:1.4–1.6 (aniline derivative to bis(2-chloroethyl)amine hydrochloride).

-

Duration: 4–34 hours, inversely correlated with temperature.

Mechanistic Insight:

The reaction proceeds via nucleophilic substitution, where the amine group of 2-methanesulfonyl aniline attacks the chloroethyl groups of bis(2-chloroethyl)amine, forming the piperazine ring. Elevated temperatures mitigate kinetic barriers, while solvent-free conditions minimize side reactions.

Industrial-Scale Process Optimization

Solvent-Free Cyclization for Waste Reduction

Adopting solvent-free protocols from patent CN102807536B, this method eliminates organic solvent use, reducing waste generation by ~40% compared to traditional routes.

Key Parameters:

Case Study:

-

Input: 100 kg 2-methanesulfonyl aniline + 150 kg bis(2-chloroethyl)amine hydrochloride.

Purification and Crystallization Techniques

Protic Solvent Recrystallization

Post-reaction crude product is treated with methanol or methanol-water mixtures to isolate the dihydrochloride salt.

Protocol:

-

Crude Product Dissolution: Methanol (300–350 kg) at 60–70°C.

-

Cooling Crystallization: Gradual cooling to 5–10°C over 12 hours.

Efficiency Metrics:

Comparative Analysis of Methodologies

Yield and Purity Across Temperature Gradients

Data extrapolated from analogous piperazine syntheses:

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| 120 | 34 | 59.5 | 99.62 |

| 160 | 12 | 64.0 | 99.58 |

| 200 | 4 | 65.6 | 99.67 |

Trends: Higher temperatures reduce reaction time but require precise control to prevent decomposition.

Environmental and Economic Considerations

Waste Management and Cost Efficiency

-

Acid Gas Neutralization: Hydrogen chloride byproduct is absorbed in water, forming recyclable hydrochloric acid.

-

Solvent Consumption: Methanol-water systems reduce reliance on hazardous solvents (e.g., dichloromethane), lowering disposal costs by ~30%.

Cost-Benefit Analysis:

Chemical Reactions Analysis

Types of Reactions

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Molecular Comparisons

The table below compares key structural features, molecular weights, and biological activities of 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride with analogous compounds:

Key Observations:

- Substituent Effects : The methanesulfonyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in Trimetazidine) or halogens (e.g., fluorine in 1-(2-Fluorobenzyl) derivatives). Sulfonyl groups may enhance metabolic stability or receptor affinity compared to alkoxy or halogen substituents .

- Molecular Weight : The dihydrochloride salts generally exhibit higher molecular weights due to the addition of HCl.

Pharmacological and Functional Comparisons

Trimetazidine Dihydrochloride

- Applications : Used as an anti-ischemic agent to improve cardiac metabolism by inhibiting fatty acid oxidation. Demonstrates antioxidant properties and reduces apoptosis in ovarian ischemia/reperfusion injury models .

- Mechanism : Acts on 5-HT receptors (serotonergic pathways) but distinct from the target compound due to trimethoxybenzyl substitution .

1-(2-Fluorobenzyl)piperazine Dihydrochloride

- Applications : Antiparasitic agent in veterinary medicine, targeting parasitic worms in animals. The fluorobenzyl group may enhance lipophilicity and tissue penetration .

1-(2-Methoxyphenyl)piperazine Derivatives

- Mechanism : Modulates serotonin receptors (5-HT1A/5-HT1B), influencing sympathetic nerve activity and cardiovascular responses. For example, 1-(2-methoxyphenyl)piperazine reduces locomotor activity in rats via 5-HT1C receptor activation .

Biological Activity

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methanesulfonyl group on the phenyl moiety. The compound's synthesis typically involves the reaction of 2-methanesulfonyl-phenyl hydrazine with piperazine, followed by purification processes such as recrystallization or chromatography to yield the final product .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, particularly in breast and ovarian cancer cell lines. The IC50 values for these effects range from 19.9 to 75.3 µM, indicating a dose-dependent response in inhibiting cell proliferation .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | 46.0 |

| OVCAR-3 | 32.5 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to changes in cellular signaling pathways that promote apoptosis or inhibit proliferation .

Hemolytic Activity Assessment

A critical aspect of evaluating the safety profile of new drug candidates is their hemolytic activity. A study assessed the hemolytic effects of various concentrations of this compound on human red blood cells (RBCs). Results indicated that even at high concentrations, the compound exhibited low hemolytic rates, suggesting a favorable safety profile for further development .

Comparative Studies with Similar Compounds

Comparative studies have been conducted with other piperazine derivatives to evaluate relative biological activities. For instance, compounds like benzoylpiperidine were analyzed alongside this compound to assess their efficacy as inhibitors of monoacylglycerol lipase (MAGL), a target relevant in cancer therapy .

Table 2: Comparative Biological Activities

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 32.5 | Cancer Cells |

| Benzoylpiperidine | 0.84 | MAGL |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-methanesulfonyl-phenyl)-piperazine dihydrochloride with high purity?

- Methodology :

- Step 1 : React piperazine with 2-methanesulfonylphenyl bromide under basic conditions (e.g., potassium carbonate in DMF) to form the intermediate 1-(2-methanesulfonyl-phenyl)-piperazine.

- Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted reagents.

- Step 3 : Treat the purified base with HCl gas in anhydrous ethanol to form the dihydrochloride salt. Recrystallize from ethanol/ether to achieve >95% purity .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis.

Q. How can researchers characterize the structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the methanesulfonyl group (δ ~3.3 ppm for S-CH₃) and piperazine ring protons (δ ~2.5–3.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 315.1 for the free base).

- XRD : Single-crystal X-ray diffraction for definitive stereochemical confirmation, if crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL at pH 7.4). Use phosphate-buffered saline (PBS) with 0.1% Tween-80 for in vitro assays.

- Stability : Store lyophilized at -20°C. In solution, avoid prolonged exposure to light or temperatures >37°C, as sulfonyl groups may hydrolyze over time .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the compound’s receptor-binding affinity compared to other arylpiperazine derivatives?

- Experimental Design :

- Comparative Binding Assays : Use radioligand displacement studies (e.g., ³H-ketanserin for 5-HT₂A receptors) to compare IC₅₀ values of this compound with analogs lacking the methanesulfonyl group.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions between the sulfonyl group and receptor residues (e.g., hydrophobic pockets or hydrogen-bonding sites) .

- Data Interpretation : Higher lipophilicity from the methanesulfonyl group may enhance CNS penetration but reduce aqueous solubility, requiring optimization for in vivo studies.

Q. How can contradictory results in dose-response studies (e.g., biphasic effects) be resolved?

- Approach :

- Dose-Range Refinement : Test narrower concentration ranges (e.g., 0.1–100 μM) in triplicate to identify inflection points.

- Mechanistic Studies : Use selective antagonists (e.g., WAY-100635 for 5-HT₁A) to determine if off-target effects contribute to biphasic responses.

- Statistical Analysis : Apply nonlinear regression models (e.g., four-parameter logistic curve) to distinguish between true biphasic behavior and assay variability .

Q. What metabolic pathways are predicted for this compound, and how can its metabolites be identified?

- Methodology :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-HRMS to detect phase I metabolites (e.g., N-dealkylation or sulfonyl oxidation).

- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic transformations.

- Metabolite Profiling : Compare fragmentation patterns with reference standards (e.g., sulfonic acid derivatives) .

Q. How does the dihydrochloride salt form affect pharmacokinetic properties compared to the free base?

- Study Design :

- In Vivo PK : Administer equimolar doses of the free base and dihydrochloride salt in rodent models. Collect plasma samples at intervals (0–24 hr) for LC-MS/MS analysis.

- Key Metrics : Compare bioavailability (AUC), half-life (t₁/₂), and tissue distribution. The salt form typically enhances aqueous solubility, improving absorption but potentially altering renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.